![molecular formula C11H10Cl2N4O B12614967 2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol CAS No. 920512-27-2](/img/structure/B12614967.png)
2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol is a complex organic compound that features a pyrimidine ring substituted with amino and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-4,6-dichloropyrimidine with a suitable phenolic compound under controlled conditions. One common method involves the use of a nucleophilic aromatic substitution reaction (SNAr) where the amino group of the pyrimidine reacts with the phenolic compound in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar SNAr reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base are commonly used.
Major Products
The major products formed from these reactions include substituted pyrimidines, quinones, and various amine derivatives .
Scientific Research Applications
2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In antiviral applications, it can interfere with viral replication by inhibiting nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Shares the pyrimidine core but lacks the phenolic substitution.
2-Amino-4,6-dihydroxypyrimidine: Similar structure but with hydroxyl groups instead of chloro groups.
2-Amino-4,6-dichloro-5-formamidopyrimidine: Contains a formamide group, making it structurally similar but functionally different.
Uniqueness
2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol is unique due to its combination of amino, dichloro, and phenolic groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
920512-27-2 |
|---|---|
Molecular Formula |
C11H10Cl2N4O |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
2-amino-5-[[(4,6-dichloropyrimidin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H10Cl2N4O/c12-9-4-10(13)17-11(16-9)15-5-6-1-2-7(14)8(18)3-6/h1-4,18H,5,14H2,(H,15,16,17) |
InChI Key |
RFYQNPZMKKGOIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC(=CC(=N2)Cl)Cl)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


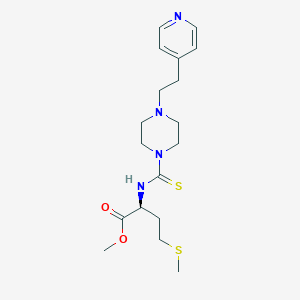
![4-{(4-Methoxyphenyl)[(propan-2-yl)oxy]methyl}phenol](/img/structure/B12614893.png)
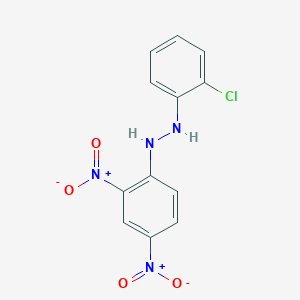
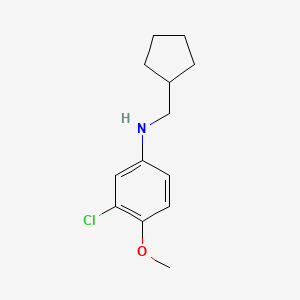

![2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B12614911.png)

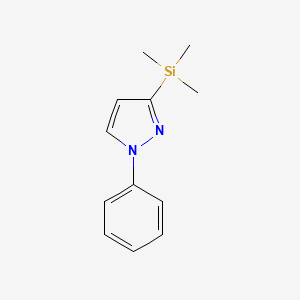

![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
![N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B12614948.png)
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
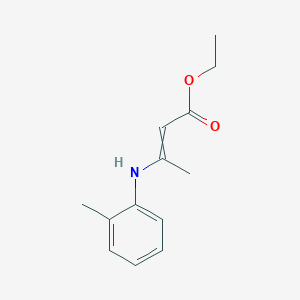
![Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane](/img/structure/B12614960.png)
